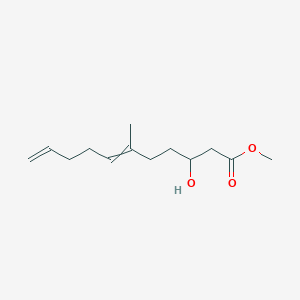
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms arranged in a cyclic formation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
科学的研究の応用
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
1,4,7-Trioxa-11,14,17-triazacyclooctadecane-2,5,8,11,14,17-hexone: A similar compound with a different ring size and additional functional groups.
1,4,7-Trioxa-11,14,17-triazacyclohexadecane-2,5,8,11,14,17-hexone: Another related compound with variations in the ring structure and substituents.
Uniqueness
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is unique due to its specific ring size and the arrangement of oxygen and nitrogen atoms. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
832103-73-8 |
|---|---|
分子式 |
C14H27N3O5 |
分子量 |
317.38 g/mol |
IUPAC名 |
1,4,7-trioxa-11,14,17-triazacycloicosane-12,16-dione |
InChI |
InChI=1S/C14H27N3O5/c18-13-11-15-12-14(19)17-4-2-6-21-8-10-22-9-7-20-5-1-3-16-13/h15H,1-12H2,(H,16,18)(H,17,19) |
InChIキー |
KGPXREXGSOYPNO-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CNCC(=O)NCCCOCCOCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)





![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)
